m-PEG16-NHS ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG16-NHS ester: is a polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation processes to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases the solubility of the resulting conjugates in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including precipitation, filtration, and chromatography, to achieve high purity levels (≥95%). The product is then lyophilized and stored under desiccated conditions to maintain its stability .

化学反应分析

Types of Reactions: m-PEG16-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is efficient in neutral to slightly basic buffers (pH 7.0-8.0) .

Common Reagents and Conditions:

Reagents: Primary amines, phosphate-buffered saline (PBS), tris-buffered saline (TBS), dimethylsulfoxide (DMSO), and DMF.

Major Products: The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of the PEG chain, enhancing the solubility and stability of the conjugate in aqueous environments .

科学研究应用

Bioconjugation Applications

m-PEG16-NHS ester is primarily utilized for bioconjugation, which involves the covalent attachment of biomolecules such as proteins, peptides, and nucleic acids. The NHS ester reacts specifically with primary amines, allowing for the formation of stable amide bonds.

Protein Labeling

The compound is extensively used for labeling proteins and peptides to study their interactions and functions. The increased solubility provided by the PEG moiety enhances the stability of these conjugates in aqueous environments, making them suitable for various biochemical assays.

Case Study: Antibody Conjugation

In a study involving antibody-drug conjugates (ADCs), this compound was employed to attach cytotoxic drugs to antibodies. This approach improved the therapeutic index by ensuring targeted delivery while minimizing systemic toxicity .

Drug Delivery Systems

The incorporation of this compound in drug delivery systems has shown promising results in enhancing bioavailability and reducing side effects. The PEGylation process increases the circulation time of drugs in the bloodstream.

Data Table: Comparison of Drug Delivery Systems Using this compound

| Drug Type | Conjugation Method | Outcome |

|---|---|---|

| Antibody | This compound | Increased targeting efficiency |

| Small Molecule | Direct conjugation | Enhanced solubility |

| Peptide | NHS-mediated coupling | Improved stability |

Cross-Linking Studies

This compound is also utilized in cross-linking studies to investigate protein-protein interactions and structural biology.

Structural Elucidation

NHS esters are known for their ability to cross-link proteins at specific sites, enabling researchers to elucidate tertiary and quaternary structures through mass spectrometry analysis.

Case Study: Protein Interaction Analysis

In research aimed at understanding protein complexes, this compound was used to cross-link interacting proteins, followed by mass spectrometric analysis. This method allowed for the identification of interaction domains and provided insights into protein function .

Chemical Reactivity and Stability

The reactivity of this compound is influenced by environmental conditions such as pH and temperature. Hydrolysis can occur if not properly handled, which may affect the efficiency of bioconjugation reactions.

Data Table: Hydrolysis Rates at Different pH Levels

| pH Level | Hydrolysis Half-Life (hours) |

|---|---|

| 7.0 | 4 - 5 |

| 8.6 | 0.17 |

作用机制

The mechanism of action of m-PEG16-NHS ester involves the formation of a stable amide bond between the NHS ester and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond .

相似化合物的比较

- m-PEG12-NHS ester

- m-PEG24-NHS ester

- m-PEG48-NHS ester

Comparison: m-PEG16-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like m-PEG12-NHS ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG linkers like m-PEG24-NHS ester and m-PEG48-NHS ester may offer higher solubility but can introduce more steric hindrance, potentially affecting the efficiency of the conjugation reaction .

生物活性

m-PEG16-NHS ester is a polyethylene glycol (PEG) derivative that contains an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely utilized in biochemical applications, particularly for bioconjugation processes involving the modification of proteins, nucleic acids, and other biomolecules. Its hydrophilic nature enhances the solubility of conjugates in aqueous environments, making it a valuable tool in both research and therapeutic contexts.

The this compound facilitates the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. The mechanism involves the nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a PEGylated product. This reaction is efficient under neutral to slightly basic conditions (pH 7.0-8.0) and typically occurs at room temperature in buffers such as phosphate-buffered saline (PBS) or tris-buffered saline (TBS) .

Applications in Scientific Research

This compound has diverse applications across various fields:

- Biochemistry : Used for labeling and modifying biomolecules to study their functions and interactions.

- Drug Delivery : Enhances the solubility and bioavailability of therapeutic agents, improving their pharmacokinetic profiles.

- Protein Engineering : Facilitates the development of bioconjugates for targeted drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) .

- Nanotechnology : Serves as a linker in the synthesis of nanoparticles for biomedical applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other PEG linkers:

| Compound | PEG Chain Length | Solubility | Reactivity | Applications |

|---|---|---|---|---|

| m-PEG12-NHS ester | 12 units | Moderate | Lower reactivity | Basic bioconjugation |

| This compound | 16 units | High | Optimal balance | Advanced drug delivery |

| m-PEG24-NHS ester | 24 units | Very High | Higher steric hindrance | Complex bioconjugates |

This compound strikes a balance between solubility and reactivity, making it particularly effective for applications requiring efficient conjugation without excessive steric hindrance .

Case Studies and Research Findings

- Conjugation Studies : A study demonstrated that this compound was used to conjugate therapeutic peptides to antibodies, significantly enhancing their stability and efficacy in vivo. The resulting conjugates exhibited improved pharmacokinetics compared to unconjugated peptides .

- Targeted Drug Delivery : Research utilizing this compound in drug delivery systems showed that PEGylated drugs exhibited reduced immunogenicity and prolonged circulation time in the bloodstream, leading to enhanced therapeutic effects .

- Protein Modification : In a modular scaffold design study, this compound was employed to create complex protein structures that can facilitate multiple functionalities, showcasing its versatility in protein engineering applications .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H71NO20/c1-43-6-7-45-10-11-47-14-15-49-18-19-51-22-23-53-26-27-55-30-31-57-34-35-58-33-32-56-29-28-54-25-24-52-21-20-50-17-16-48-13-12-46-9-8-44-5-4-38(42)59-39-36(40)2-3-37(39)41/h2-35H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHBEUYFGWSVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

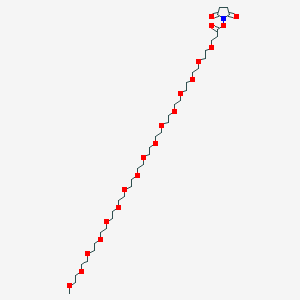

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H71NO20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。